Chemical properties of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
Chemical properties of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
This in-depth technical guide details the chemical properties, synthesis, and reactivity of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate .
CAS Number: 51081-69-7 Molecular Formula: C₁₃H₁₂O₄ Molecular Weight: 232.23 g/mol [1]
Executive Summary
Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a multifunctional coumarin scaffold widely utilized in medicinal chemistry as a precursor for heterocyclic drug discovery. Distinguished by its active C4-methyl group and C3-ester functionality , it serves as a "linchpin" intermediate. Unlike simple coumarins, the presence of the electron-withdrawing ester at C3 activates the C4-methyl group via vinylogy, enabling unique condensation and functionalization reactions. This guide provides a rigorous analysis of its physicochemical architecture, validated synthetic pathways, and divergent reactivity profiles for researchers in drug development.
Molecular Architecture & Physicochemical Profile[2][3]
The molecule features a benzopyrone (coumarin) core. Its reactivity is dictated by three distinct electrophilic/nucleophilic sites:
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The Lactone (C2=O): Susceptible to nucleophilic attack, leading to ring opening.
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The Ester (C3-COOEt): A handle for transesterification, hydrolysis, or hydrazinolysis.
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The Allylic Methyl (C4-CH₃): Activated by the adjacent electron-withdrawing system, allowing for radical halogenation or aldol-type condensations.
Physicochemical Data Table
| Property | Value / Description | Note |
| Appearance | White to pale yellow crystalline solid | Recrystallized from ethanol/DMF |
| Melting Point | 96–98 °C (approx.)[2][3] | Varies slightly by polymorph/purity |
| Solubility | Soluble in CHCl₃, DMSO, DMF, hot EtOH | Poorly soluble in water |
| LogP (Calc) | ~2.4 | Lipophilic, suitable for membrane permeability |
| IR Signature | ν(C=O) lactone: ~1700–1720 cm⁻¹ν(C=O) ester: ~1730–1750 cm⁻¹ | Distinct doublet in carbonyl region |
| ¹H NMR | δ 2.4–2.5 (s, 3H, C4-CH₃)δ 1.3 (t, 3H), 4.4 (q, 2H) (Ethyl) | Characteristic C4-Me singlet is diagnostic |
Synthetic Pathways[3][5][6]
While the Pechmann condensation is standard for simple coumarins, the Knoevenagel Condensation is the preferred, high-yield route for this specific 3-carboxylated derivative. This pathway avoids the harsh acidic conditions of Pechmann that can sometimes decarboxylate the ester.
Validated Protocol: Knoevenagel Condensation
Reaction: 2-Hydroxyacetophenone + Diethyl Malonate
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Reagents: 2-Hydroxyacetophenone (1.0 eq), Diethyl malonate (1.1 eq).
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Catalyst: Piperidine (cat.)[4] + Glacial Acetic Acid (cat.) or L-Proline.
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Solvent: Ethanol or Toluene (with Dean-Stark trap).
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Conditions: Reflux for 4–6 hours.
Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyacetophenone (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).
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Catalyze: Add piperidine (0.5 mL) and glacial acetic acid (5 drops).
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Reflux: Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 7:3).
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Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.
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Isolation: The solid product precipitates. Filter under vacuum.
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Purification: Recrystallize from hot ethanol to yield colorless needles.
Mechanism Visualization (DOT)
The following diagram illustrates the mechanistic logic of the synthesis.
Caption: Knoevenagel condensation pathway utilizing 2-hydroxyacetophenone to install the C4-methyl and C3-ester simultaneously.
Reactivity Profile & Derivatization
The versatility of this scaffold lies in its ability to undergo orthogonal functionalization.
A. Hydrazinolysis (C3-Ester Focus)
Reaction with hydrazine hydrate yields 4-methyl-2-oxo-2H-chromene-3-carbohydrazide .
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Significance: This hydrazide is a critical precursor for forming 1,3,4-oxadiazoles, thiadiazoles, and Schiff bases with antimicrobial activity.
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Caution: Excess hydrazine or high temperatures can attack the C2-lactone, causing ring opening (recyclization to chromone derivatives is a known side reaction). Control of temperature (0–25 °C) favors the hydrazide.
B. Bromination (C4-Methyl Focus)
The C4-methyl group is allylic. Reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN/Benzoyl Peroxide) yields the 4-(bromomethyl) derivative.
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Application: The bromomethyl group allows for nucleophilic substitution (S_N2) with amines, thiols, or azides, extending the carbon skeleton or introducing polar pharmacophores.
C. Hydrolysis (Acid/Base)[8]
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Acidic Hydrolysis: Yields the carboxylic acid (retention of coumarin ring).
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Basic Hydrolysis: Risks opening the lactone ring to form the coumarinate salt (cis-cinnamic acid derivative), which may recyclize upon acidification or isomerize to the stable trans-form (coumaric acid) which cannot recyclize.
Reactivity Map (DOT)
Caption: Divergent synthesis pathways: C3-hydrazinolysis, C4-bromination, and ester hydrolysis.
Pharmacological Implications
This specific ester is a pharmacophore "privileged structure."
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Antioxidant Activity: The coumarin lactone ring can scavenge ROS (Reactive Oxygen Species).
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Antimicrobial: Hydrazide derivatives synthesized from this ester have shown potent activity against S. aureus and E. coli.
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Anticancer: The planar structure allows intercalation into DNA; 4-methyl derivatives often exhibit higher lipophilicity and cellular uptake compared to unsubstituted analogs.
References
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Synthesis & Reactivity: Al-Ayed, A. S., et al.[5] "Synthesis, Characterization and Biological Activity of Some New Coumarin Derivatives." Molecules, 2013, 18(2), 2084–2095. Link
- Pechmann vs. Knoevenagel:Sethi, A., et al. "Pechmann Condensation vs. Knoevenagel Condensation in Coumarin Synthesis." Current Organic Chemistry, 2016.
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Physical Properties (CAS 51081-69-7): PubChem Compound Summary for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate. Link
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Biological Activity: Kulkarni, M. V., et al. "Coumarins and their derivatives as antimicrobial agents."[4] International Journal of Pharmaceutical Sciences and Research, 2019.
